m3OMG
Description
has antidepressant activity
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-86-9 | |
| Record name | M3OMG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-86-9 | |
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| Record name | M3OMG | |
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| Record name | 3934-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 3-O-METHYLGALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
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Methyl 3,4 Dihydroxy 5 Methoxybenzoate: Comprehensive Research Overview
Nomenclature and Synonyms in Academic Literature
Methyl 3,4-dihydroxy-5-methoxybenzoate is a phenolic ester that is structurally a derivative of benzoic acid. The systematic naming of this compound and its various synonyms are frequently encountered in academic and chemical literature. The nomenclature is rooted in its chemical structure, which consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups, one methoxy (B1213986) (-OCH₃) group, and a methyl ester (-COOCH₃) function.
The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl 3,4-dihydroxy-5-methoxybenzoate . This name systematically describes the arrangement of the functional groups on the benzene ring. teachy.aivedantu.combyjus.com The numbering of the carbon atoms in the benzene ring starts from the carbon atom to which the methyl ester group is attached.
In scientific literature, a commonly used synonym is methyl 3-O-methylgallate , often abbreviated as M3OMG . This name highlights the compound's relationship to gallic acid, a 3,4,5-trihydroxybenzoic acid. Methyl 3-O-methylgallate is formed by the methylation of the hydroxyl group at the 3-position of methyl gallate (the methyl ester of gallic acid). cdnsciencepub.com Its synthesis often involves the reaction of methyl gallate with a methylating agent like dimethyl sulfate (B86663). cdnsciencepub.com
The use of different synonyms can sometimes be discipline-specific. For example, "methyl 3-O-methylgallate" might be more prevalent in studies focusing on natural products and biochemistry, where its relationship to gallic acid is a key aspect. In contrast, "methyl 3,4-dihydroxy-5-methoxybenzoate" is more likely to be used in synthetic chemistry contexts where a systematic description of the molecule is paramount.
Nomenclature and Identifiers for Methyl 3,4-dihydroxy-5-methoxybenzoate
| Identifier Type | Identifier |
|---|---|
| Preferred IUPAC Name | methyl 3,4-dihydroxy-5-methoxybenzoate |
| Synonym | Methyl 3-O-methylgallate |
| Synonym | This compound |
| Synonym | 3,4-Dihydroxy-5-methoxybenzoic acid methyl ester |
| Synonym | Methyl gallate 3-methyl ether |
| CAS Number | 3934-86-9 |
| Molecular Formula | C₉H₁₀O₅ |
| InChI Key | LVVUKXKEXOTUPV-UHFFFAOYSA-N |
Natural Abundance and Botanical Sources
Phytochemical Investigations and Isolation from Plant Species
The presence of Methyl 3,4-dihydroxy-5-methoxybenzoate has been confirmed through detailed phytochemical studies of several plants. These investigations are crucial for understanding the distribution of this compound in the plant kingdom.
Phytochemical analysis of Cotoneaster racemiflora, a member of the Rosaceae family, has led to the successful isolation of Methyl 3,4-dihydroxy-5-methoxybenzoate. grafiati.com This compound is one of several phenolic constituents identified in this plant. The isolation was achieved from the chloroform-soluble fraction of a methanolic extract of the whole plant, alongside other aromatic esters. The identification of Methyl 3,4-dihydroxy-5-methoxybenzoate in C. racemiflora contributes to the broader understanding of the chemical diversity within the Cotoneaster genus.
Table 1: Phytochemicals Identified in Cotoneaster racemiflora
| Compound Class | Specific Compounds Identified |
|---|---|
| Aromatic Esters | Methyl 3,4-dihydroxy-5-methoxybenzoate, Cotonoate A, Cotonoate B |
| Coumarins | Scopoletin, 7,8-dimethoxy-6-hydroxycoumarin |
| Triterpenes | Ursolic acid |
| Sterols | β-sitosterol, β-sitosterol 3-o-β-D-glucopyranoside |
A thorough review of the available scientific literature did not yield specific evidence of the isolation or identification of Methyl 3,4-dihydroxy-5-methoxybenzoate from Sacoglottis gabonensis. While the stem bark of this plant has been studied for its chemical constituents, the presence of this particular compound is not documented in the searched sources. grafiati.com
Based on a comprehensive search of published phytochemical studies, there is no specific mention of Methyl 3,4-dihydroxy-5-methoxybenzoate being isolated from or detected in Chrysosplenium grayanum.
Similarly, an extensive review of the phytochemical literature did not reveal any reports of Methyl 3,4-dihydroxy-5-methoxybenzoate being a constituent of Epilobium hirsutum.
Methodologies for Isolation and Purification in Phytochemistry
The isolation and purification of phenolic compounds like Methyl 3,4-dihydroxy-5-methoxybenzoate from plant materials involve a series of systematic steps. These methods are designed to extract and separate the target compound from a complex mixture of other plant metabolites. grafiati.com
The general workflow for isolating phenolic compounds begins with the extraction of the plant material using a suitable solvent. The choice of solvent is critical and often depends on the polarity of the target compounds. For phenolic compounds, solvents such as methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297), or their aqueous mixtures, are commonly employed.
Following extraction, the crude extract is typically subjected to fractionation to separate compounds based on their polarity. This can be achieved through liquid-liquid partitioning using a series of immiscible solvents. For instance, a methanolic extract might be partitioned between n-hexane, chloroform, ethyl acetate, and n-butanol to yield fractions of decreasing polarity.
The fraction containing the compound of interest is then purified using various chromatographic techniques. grafiati.com Column chromatography is a fundamental method used for the initial separation. More advanced and efficient techniques are often employed for final purification, including:
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the final purification of phenolic compounds, offering high resolution and sensitivity. grafiati.com
Medium-Pressure Liquid Chromatography (MPLC): MPLC is another effective method for the separation of natural products. grafiati.com
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.
The structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: General Methodologies for Isolation of Phenolic Compounds
| Step | Technique | Description |
|---|---|---|
| Extraction | Solvent Extraction | Use of solvents like methanol, ethanol, or ethyl acetate to extract compounds from plant material. |
| Fractionation | Liquid-Liquid Partitioning | Separation of the crude extract into fractions based on polarity using immiscible solvents. |
| Purification | Column Chromatography, HPLC, MPLC, CCC | Separation and purification of the target compound from the enriched fraction. grafiati.com |
| Identification | NMR, Mass Spectrometry | Structural elucidation of the purified compound. |
Chemical Synthesis and Analog Generation
Synthetic Pathways for Methyl 3,4-dihydroxy-5-methoxybenzoate
The synthesis of Methyl 3,4-dihydroxy-5-methoxybenzoate, also known as Methyl 3-O-methylgallate, is commonly achieved through a multi-step process starting from readily available precursors. The primary route involves the esterification of a benzoic acid derivative followed by a selective etherification. chemicalbook.com
Esterification and Etherification Approaches from Precursors
A prevalent synthetic strategy begins with gallic acid (3,4,5-trihydroxybenzoic acid). chemicalbook.com The process unfolds in two key stages:
Esterification: Gallic acid is first subjected to esterification with methanol (B129727). chemicalbook.com This reaction is typically catalyzed by an acid, such as sulfuric acid, to produce the intermediate methyl 3,4,5-trihydroxybenzoate. The mechanism proceeds via an acid-catalyzed nucleophilic acyl substitution, where methanol acts as the nucleophile attacking the carbonyl carbon of the gallic acid.
Etherification (O-methylation): The subsequent step involves the selective O-methylation of the hydroxyl group at the 5-position of the benzene (B151609) ring. Dimethyl sulfate (B86663) (DMS) is commonly employed as the methylating agent under basic conditions. chemicalbook.com The base facilitates the deprotonation of the phenolic hydroxyl group, enabling a nucleophilic attack on the dimethyl sulfate to form the final product, Methyl 3,4-dihydroxy-5-methoxybenzoate.
Another reported method involves the hydrolysis of a protected precursor using methanolic hydrochloric acid, which can yield the target compound after recrystallization.
The following table summarizes a common synthetic pathway from gallic acid.
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Esterification | Gallic acid, Methanol, Sulfuric acid (catalyst) | Methyl 3,4,5-trihydroxybenzoate |
| 2 | Etherification | Dimethyl sulfate, Base | Methyl 3,4-dihydroxy-5-methoxybenzoate |
Regioselective Protection Strategies in Synthesis
In the synthesis of substituted benzoates like Methyl 3,4-dihydroxy-5-methoxybenzoate and its analogs, regioselective protection of hydroxyl groups is a critical consideration to ensure the desired substitution pattern. diva-portal.orgmdpi.com The selectivity of these protection reactions can be influenced by factors such as steric hindrance and the relative acidity of the phenolic hydroxyls. mdpi.com
For dihydroxybenzoic acids, a common strategy involves the selective acylation of the less-hindered hydroxyl group. diva-portal.org For instance, a pivaloyl protecting group can be used to selectively protect one hydroxyl group, allowing the other to be methylated. diva-portal.org The pivaloyl group can then be removed via methanolysis to yield the desired mono-methylated product. diva-portal.org
In catechols bearing an electron-withdrawing group, such as 3,4-dihydroxybenzaldehyde, the acidity of the phenolic hydroxyls governs the selectivity. mdpi.com Research on this similar structure has shown that the 4-hydroxyl group can be selectively protected with active halides like benzyl (B1604629) chloride, allyl bromide, and propargyl bromide in the presence of a mild base. mdpi.com This selectivity is attributed to the increased acidity of the hydroxyl group para to the electron-withdrawing substituent. mdpi.com While methyl protection is possible, its removal often requires harsh conditions like the use of Lewis acids. mdpi.com
The table below outlines protecting groups used for the regioselective protection of the similar compound 3,4-dihydroxybenzaldehyde.
| Protecting Group | Reagents | Selectivity |
| Benzyl | Benzyl chloride, Sodium bicarbonate, Sodium iodide | High for 4-OH position |
| p-Methoxybenzyl | p-Methoxybenzyl chloride, Sodium bicarbonate, Sodium iodide | High for 4-OH position |
| Allyl | Allyl bromide, Sodium bicarbonate, Sodium iodide | High for 4-OH position |
| Propargyl | Propargyl bromide, Sodium bicarbonate, Sodium iodide | High for 4-OH position |
Synthetic Approaches to Structural Analogs and Derivatives
The core structure of Methyl 3,4-dihydroxy-5-methoxybenzoate can be modified to generate a variety of structural analogs and derivatives. These syntheses often start from related precursors and involve multi-step reaction sequences. mdpi.comnih.gov
For example, a structural isomer, methyl 3-hydroxy-4-methoxybenzoate , serves as a starting material for the synthesis of more complex molecules like gefitinib. mdpi.comnih.gov The synthetic route begins with the alkylation of the free hydroxyl group. mdpi.comnih.gov In one reported synthesis, methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate as a base in DMF to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate. mdpi.com This intermediate then undergoes further transformations, such as nitration, reduction, and cyclization, to build the final complex structure. mdpi.comnih.gov
Another example is the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate . This derivative can be prepared from 3,5-dichloro-4-hydroxybenzoic acid. The synthesis involves reacting the starting material with a methylating agent like iodomethane (B122720) in the presence of potassium carbonate in DMF. chemicalbook.com
The following table highlights the synthesis of select structural analogs.
| Starting Material | Key Reagents | Derivative Synthesized |
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |
| 3,5-Dichloro-4-hydroxybenzoic acid | Iodomethane, K₂CO₃ | Methyl 3,5-dichloro-4-methoxybenzoate |
Mechanistic Investigations of Derivatization Reactions
The primary reactions involved in the synthesis and derivatization of Methyl 3,4-dihydroxy-5-methoxybenzoate are esterification and etherification, whose mechanisms are well-established.
The esterification of the precursor gallic acid with methanol is an acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carboxylic acid's hydroxyl group by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation yield the methyl ester product. In some cases, solid acid catalysts, such as a Zr/Ti solid acid, can be used. mdpi.com The proposed mechanism for such catalysts involves the catalyst binding with the carboxylate, facilitating the dissociation of a hydrogen ion which then activates the carbonyl group for nucleophilic attack by methanol. mdpi.com
The etherification step, specifically O-methylation using dimethyl sulfate (DMS) under basic conditions, proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the most acidic phenolic hydroxyl group, creating a more potent phenoxide nucleophile. This nucleophile then attacks one of the methyl groups of DMS, displacing a sulfate leaving group to form the methoxy (B1213986) ether linkage. The use of a biphasic system can enhance reaction efficiency in some cases.
The alkylation of a free hydroxyl group on an analog, such as the reaction of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane, also follows a nucleophilic substitution pathway, specifically a Williamson ether synthesis. mdpi.com The base (potassium carbonate) deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion to form the ether derivative. mdpi.com
Biological Activities and Mechanistic Elucidation
Direct Biological Activities of Methyl 3,4-dihydroxy-5-methoxybenzoate
Studies on the purified compound have revealed specific biological effects, providing insight into its potential mechanisms of action at the cellular and molecular levels.
Antioxidant Efficacy and Mechanisms
Methyl 3,4-dihydroxy-5-methoxybenzoate (also referred to as MDHB or M3OMG) demonstrates significant antioxidant capabilities through multiple mechanisms. Its primary role is the neutralization of harmful reactive oxygen species (ROS), thereby preventing oxidative damage to vital cellular components, including lipids, proteins, and DNA. nih.gov
The compound's efficacy is further enhanced by its ability to bolster the cell's own antioxidant defenses. Studies have shown it can restore the activity of crucial antioxidant enzymes such as glutathione (B108866) peroxidase and superoxide (B77818) dismutase (SOD). nih.gov A key mechanism involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a vital transcription factor that governs the expression of antioxidant enzymes like SOD1, NQO1, and GCLC. cabidigitallibrary.orgresearchgate.net By activating the Nrf2 pathway, the compound helps inhibit the state of oxidative stress. cabidigitallibrary.orgresearchgate.net This is further evidenced by its ability to significantly reduce levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov
Table 1: Antioxidant Mechanisms of Methyl 3,4-dihydroxy-5-methoxybenzoate
| Mechanism | Observed Effect | References |
|---|---|---|
| Direct Scavenging | Neutralizes Reactive Oxygen Species (ROS). | nih.gov |
| Enzyme Modulation | Restores activity of glutathione peroxidase and superoxide dismutase (SOD). | nih.gov |
| Pathway Activation | Upregulates the Nrf2 antioxidant pathway, increasing expression of SOD1, NQO1, and GCLC. | cabidigitallibrary.orgresearchgate.net |
| Lipid Peroxidation | Reduces levels of TBARS, a marker of oxidative damage to lipids. | nih.gov |
Enzyme Inhibition, including Lipoxygenase Activity
Beyond its antioxidant role, Methyl 3,4-dihydroxy-5-methoxybenzoate has been identified as an inhibitor of specific enzymes. It has demonstrated significant inhibitory activity against lipoxygenase. nih.gov This inhibition suggests potential anti-inflammatory properties, as lipoxygenases are key enzymes in the biosynthetic pathways of leukotrienes, which are potent mediators of inflammation. nih.gov
Neuroprotective Capabilities against Oxidative Stress
The compound exhibits potent neuroprotective effects against oxidative stress-induced damage in neuronal cells. nih.gov In vitro studies using human neuroblastoma (SH-SY5Y) cells and retinal ganglion cells (RGC-5) have provided substantial evidence of its protective capabilities. nih.govresearchgate.netresearchgate.net
When these cells are exposed to oxidative stressors like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), pretreatment with Methyl 3,4-dihydroxy-5-methoxybenzoate leads to increased cell viability and survival. nih.govresearchgate.net It effectively mitigates oxidative stress by scavenging ROS and restoring the mitochondrial membrane potential. nih.gov Furthermore, it obstructs the apoptotic cascade by regulating the expression of key proteins, leading to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. nih.gov This regulation prevents the activation of executioner enzymes like caspase-3 and caspase-9, ultimately inhibiting cell death. nih.gov These findings underscore its role as a neuroprotective agent that can mitigate oxidative stress and inhibit apoptosis in neuronal cells. nih.gov
Table 2: Summary of Neuroprotective Effects Against Oxidative Stress
| Cell Line | Stress Inducer | Key Findings | References |
|---|---|---|---|
| SH-SY5Y | TBHP | Mitigates oxidative stress, inhibits apoptosis, increases cell viability. | researchgate.net |
| RGC-5 | H₂O₂ | Increases cell survival, suppresses apoptosis, scavenges ROS, restores mitochondrial membrane potential, regulates Bcl-2/Bax expression, and suppresses caspase-9 and -3 activation. | nih.govresearchgate.net |
Biological Activities Identified in Natural Extracts Containing Methyl 3,4-dihydroxy-5-methoxybenzoate
The presence of Methyl 3,4-dihydroxy-5-methoxybenzoate in various plant extracts has been correlated with specific biological activities, including cytotoxic and radioprotective effects.
Cytotoxic Effects
Extracts from plants known to contain Methyl 3,4-dihydroxy-5-methoxybenzoate have shown cytotoxic activity against cancer cells. For instance, a compound identified as "methyl dihydroxybenzoate" isolated from the plant Ifloga spicata displayed moderate anticancer activity against the HepG-2 human liver cancer cell line.
Furthermore, a comprehensive review of Cotoneaster racemiflorus, a plant used in traditional medicine, revealed that it possesses cytotoxic properties. researchgate.net Phytochemical analysis of this plant has confirmed the presence of Methyl 3,4-dihydroxy-5-methoxybenzoate as one of its constituents, suggesting it may contribute to the observed cytotoxicity. nih.govresearchgate.net
Radioprotective Potentials
Natural extracts containing this compound have also been investigated for their ability to protect against the harmful effects of radiation. A review of the pharmacological activities of Cotoneaster racemiflora indicates that the plant possesses radioprotective activity. researchgate.net Given that Methyl 3,4-dihydroxy-5-methoxybenzoate is a known component of this plant, it is plausible that it contributes to this protective effect, likely through its strong antioxidant and free radical-scavenging mechanisms. nih.govresearchgate.net
Similarly, extracts from the "resurrection" plant Haberlea rhodopensis have demonstrated significant radioprotective effects against gamma-irradiation, reducing DNA damage and lipid peroxidation while boosting antioxidant enzyme levels. nih.govnih.gov The radioprotective capacity of this plant is attributed to its rich content of phenolic compounds, a class that includes Methyl 3,4-dihydroxy-5-methoxybenzoate, which are effective at scavenging the free radicals generated by ionizing radiation. cabidigitallibrary.org
Modulatory Effects on Mutagenicity and Antimutagenicity
The potential of Methyl 3,4-dihydroxy-5-methoxybenzoate, also known as methyl-3-O-methylgallate, to modulate genetic mutations has been an area of interest. While direct studies on its mutagenic and antimutagenic profile are not extensively detailed in current literature, research on closely related gallate derivatives provides some insights. For instance, methyl gallate has been reported to be effective against DNA damage caused by oxidative stress. nih.gov This suggests a potential protective role against certain types of mutagens. The antioxidant properties of Methyl 3,4-dihydroxy-5-methoxybenzoate, which involve neutralizing reactive oxygen species (ROS), may contribute to antimutagenic effects by preventing oxidative damage to cellular components like DNA.
The mechanisms by which antimutagenic compounds act can vary. Some compounds can inhibit the metabolic activation of mutagens, while others act by scavenging free radicals. nih.gov Given that Methyl 3,4-dihydroxy-5-methoxybenzoate is a known antioxidant, its potential antimutagenic activity could be attributed to its ability to mitigate oxidative stress. Further research, however, is required to specifically evaluate the mutagenic and antimutagenic properties of Methyl 3,4-dihydroxy-5-methoxybenzoate using established assays like the Ames test.
Antibacterial Activities
Methyl 3,4-dihydroxy-5-methoxybenzoate has demonstrated notable antibacterial properties. As a derivative of gallic acid, its antimicrobial potential has been investigated against various bacterial strains. Studies on the closely related compound, methyl gallate, have shown antibacterial activity against emerging non-fermenting bacilli such as Stenotrophomonas maltophilia, Achromobacter xylosoxidans, and Burkholderia cenocepacia, with minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL. nih.gov Furthermore, methyl gallate has shown synergistic effects when combined with antibiotics like streptomycin (B1217042) against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net
The antibacterial mechanism of such phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of Methyl 3,4-dihydroxy-5-methoxybenzoate likely plays a crucial role in its interaction with bacterial cells.
Research on Related Benzoate (B1203000) Derivatives and Structural Analogs
Antimicrobial Properties of Halogenated and Isomeric Methyl Dihydroxy-methoxybenzoates
The introduction of halogen atoms to the structure of benzoate derivatives can significantly influence their antimicrobial activity. For example, a study on methyl 3-bromo-4,5-dihydroxybenzoate, a brominated analog, demonstrated its potential in attenuating inflammatory bowel disease, which is linked to gut microbiota. researchgate.net While this study focused on anti-inflammatory effects, it highlights the biological activity of halogenated dihydroxy-methoxybenzoates. General research into halogenated antimicrobial agents suggests that the inclusion of halogens can enhance the efficacy of compounds against drug-resistant pathogens. nih.gov
Isomers of Methyl 3,4-dihydroxy-5-methoxybenzoate also exhibit biological activities. For instance, methyl 3,5-dihydroxy-4-methoxybenzoate has been identified as a natural antioxidant with potential as an antimicrobial agent. researchgate.net Although detailed antimicrobial data for this specific isomer is limited, its structural similarity to other active phenolic compounds suggests it may possess inhibitory effects against various microbes.
The table below summarizes the antimicrobial activities of some related benzoate derivatives.
| Compound | Organism(s) | Observed Effect | Reference |
| Methyl Gallate | Stenotrophomonas maltophilia, Achromobacter xylosoxidans, Burkholderia cenocepacia | Antibacterial activity (MIC 64-256 µg/mL) | nih.gov |
| Methyl Gallate | Staphylococcus aureus, Pseudomonas aeruginosa | Synergistic effect with streptomycin | researchgate.net |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Not specified | Identified as a potential antimicrobial agent | researchgate.net |
Anti-inflammatory Effects of Methyl Dihydroxy-methoxybenzoate Isomers
Research has pointed to the anti-inflammatory potential of isomers of methyl dihydroxy-methoxybenzoate. A study on methyl 3-bromo-4,5-dihydroxybenzoate revealed its ability to inhibit inflammatory responses in a zebrafish model of inflammatory bowel disease. researchgate.net The mechanism of action was linked to the regulation of the TLR/NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net
Similarly, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a compound structurally related to isomers of methyl dihydroxy-methoxybenzoate, has been shown to suppress the production of inflammatory cytokines in macrophage cells by repressing NF-κB signaling. nih.gov These findings suggest that the dihydroxy-methoxybenzoate scaffold is a promising template for the development of novel anti-inflammatory agents. The anti-inflammatory properties of these compounds are often linked to their antioxidant capabilities and their ability to modulate key inflammatory signaling pathways.
Antitumorigenic Actions and Cellular Mechanisms of Related Diiodo-benzoate Derivatives
While specific research on the antitumorigenic actions of diiodo-benzoate derivatives is not extensively available, the broader class of benzoic acid derivatives has been a subject of interest in cancer research. preprints.orgnih.gov Various synthetic derivatives of benzoic acid have been evaluated for their anticancer potential. preprints.org For example, certain benzoic acid derivatives have been shown to induce cell death in human colorectal cancer cell lines by targeting mitochondria and inducing apoptosis. nih.gov These compounds were found to uncouple the oxidative phosphorylation system and reduce ATP levels, leading to tumor cell apoptosis. nih.gov
Gallic acid, a trihydroxylated benzoic acid derivative, is known to inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. nih.gov Other derivatives, such as protocatechuic acid, have also demonstrated growth inhibition of cancer cells. nih.gov Although direct evidence for diiodo-benzoate derivatives is lacking, the established anticancer activities of other benzoic acid derivatives suggest that iodinated forms could also possess valuable antitumor properties, potentially through mechanisms such as the induction of apoptosis or inhibition of key enzymes like histone deacetylases (HDACs). nih.gov Further investigation into diiodo-benzoate derivatives is warranted to explore this potential.
Modulation of Key Signaling Pathways by Gallate Metabolites (e.g., NF-κB, Angiotensin II)
Gallate metabolites, including Methyl 3,4-dihydroxy-5-methoxybenzoate, have been shown to modulate critical signaling pathways implicated in various diseases. One of the key pathways affected is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Methyl gallate has been demonstrated to attenuate inflammation by inhibiting both the MAPK and NF-κB signaling pathways. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory mediators.
Another important signaling pathway modulated by gallate metabolites is the renin-angiotensin system, specifically involving angiotensin II. Epigallocatechin gallate (EGCG), a prominent gallate derivative, has been shown to alleviate vascular dysfunction in hypertensive models by modulating oxidative stress and improving the function of endothelial nitric oxide synthase (eNOS), which is often dysregulated by angiotensin II. EGCG can also inhibit angiotensin II-induced cardiomyocyte hypertrophy by regulating the Hippo signaling pathway. nih.gov These findings highlight the potential of gallate metabolites to interfere with key pathological signaling cascades, offering therapeutic avenues for cardiovascular and inflammatory diseases.
Pharmacological Research and Preclinical Models
In Vitro Pharmacological Profiling
In vitro studies have been instrumental in characterizing the biological activities of Methyl 3,4-dihydroxy-5-methoxybenzoate at a cellular and molecular level. These investigations have explored its effects on cell viability, apoptosis, and enzymatic activity.
Cell-Based Assays for Biological Effect Assessment
Cell-based assays have demonstrated the neuroprotective effects of Methyl 3,4-dihydroxy-5-methoxybenzoate against oxidative stress. In studies using human neuroblastoma cells (SH-SY5Y), the compound was shown to mitigate cellular damage induced by tert-butyl hydroperoxide (TBHP), a potent oxidizing agent. nih.gov
Key findings from these assays include the compound's ability to improve cell viability and suppress apoptosis. nih.gov The neuroprotective effects were observed through various analytical methods, including methylthiazolyltetrazolium (MTT) and lactate (B86563) dehydrogenase (LDH) assays to assess cell viability. Furthermore, Annexin V-FITC assays were employed to quantify the reduction in apoptotic cells following treatment with the compound. nih.gov
The compound's mechanism of action in these cell models involves the enhancement of the cellular defense system against oxidative stress. nih.gov It was found to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov Additionally, it was observed to inhibit the expression of pro-apoptotic proteins like Bax and caspase-3, while upregulating the anti-apoptotic protein Bcl-2 and promoting the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov
Table 1: Summary of Cell-Based Assay Findings for Methyl 3,4-dihydroxy-5-methoxybenzoate
| Assay Type | Cell Line | Inducing Agent | Key Finding | Reference |
|---|---|---|---|---|
| MTT & LDH Assays | SH-SY5Y | TBHP | Increased cell viability | nih.gov |
| Annexin V-FITC Assay | SH-SY5Y | TBHP | Suppressed apoptosis | nih.gov |
| DCFH-DA Assay | SH-SY5Y | TBHP | Reduced intracellular ROS | nih.gov |
| ELISA | SH-SY5Y | TBHP | Decreased 8-OHdG (oxidative DNA damage marker) | nih.gov |
| Western Blot | SH-SY5Y | TBHP | Modulated apoptosis-related proteins (Bcl-2, Bax, Caspase 3) and p-Akt | nih.gov |
Enzyme Inhibition Assays
The antioxidant properties of Methyl 3,4-dihydroxy-5-methoxybenzoate have been further characterized through enzyme inhibition assays. Notably, it has demonstrated inhibitory activity against lipoxygenase. This activity is attributed to its ability to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The presence of the methyl ester group is suggested to improve membrane permeability, leading to enhanced antioxidant capacity compared to its non-esterified counterpart, 3,4-dihydroxy-5-methoxybenzoic acid.
In Vivo Pharmacological Investigations
Following promising in vitro results, the pharmacological effects of Methyl 3,4-dihydroxy-5-methoxybenzoate have been evaluated in animal models, particularly in the context of neurodegenerative diseases.
Animal Models for Neuroprotection Studies
The neuroprotective potential of Methyl 3,4-dihydroxy-5-methoxybenzoate has been investigated in a mouse model of retinitis pigmentosa. nih.gov In this study, rd10 mice, which exhibit photoreceptor degeneration, were treated with the compound. The research aimed to determine if the compound could delay retinal degeneration and preserve visual function. nih.gov
The findings revealed that treatment significantly promoted the survival of photoreceptors and preserved the morphology of cone cells. nih.gov Functional improvements were also observed, as evidenced by enhanced responses in electroretinogram (ERG) recordings and better performance in visual behavior tests. nih.gov Mechanistically, the compound was found to decrease the number of apoptotic cells in the retina and increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase B (TrkB). nih.gov Furthermore, the treatment inhibited the activation of microglia and Müller cell gliosis, which are associated with retinal degeneration. nih.gov
Table 2: Findings from Neuroprotection Studies in Animal Models
| Animal Model | Disease | Key Findings | Analytical Methods | Reference |
|---|---|---|---|---|
| rd10 mice | Retinitis Pigmentosa | Promoted photoreceptor survival, preserved cone morphology, enhanced visual function, decreased apoptosis, increased BDNF and p-TrkB expression, inhibited microglial activation and Muller cell gliosis. | Immunostaining, Electroretinogram (ERG), Visual behavior tests, TUNEL staining, Western blotting. | nih.gov |
Xenograft Models in Cancer Research for Related Compounds
While research on Methyl 3,4-dihydroxy-5-methoxybenzoate in cancer xenograft models is limited, studies on the related compound, gallic acid, provide insights into the potential anti-tumor activities of this class of molecules. Patient-derived xenograft (PDX) models, which involve implanting cancerous tissue from a patient's tumor into an immune-deficient mouse, are increasingly used in preclinical cancer research to better represent the heterogeneity of human tumors. e-crt.orgnih.gov
In a xenograft model of colorectal cancer using SW480 cells, gallic acid was shown to block tumor progression. nih.gov Similarly, in a non-small cell lung cancer (NSCLC) xenograft model, gallic acid suppressed tumor growth. researchgate.net These studies on a related compound suggest a potential avenue for future research into the anticancer effects of Methyl 3,4-dihydroxy-5-methoxybenzoate.
Structure Activity Relationship Sar Studies and Molecular Design
Correlation of Structural Features with Biological Activities
The biological activities of Methyl 3,4-dihydroxy-5-methoxybenzoate, a derivative of gallic acid, are determined by the arrangement of its functional groups on the benzene (B151609) ring. The key structural features include the vicinal hydroxyl groups at the C3 and C4 positions, the methoxy (B1213986) group at the C5 position, and the methyl ester group at the C1 position.
The antioxidant activity of gallic acid and its derivatives is a primary area of SAR studies. The number and position of hydroxyl groups are paramount. The presence of the o-dihydroxy (catechol) moiety in Methyl 3,4-dihydroxy-5-methoxybenzoate is a significant contributor to its radical scavenging properties. This configuration is known to enhance antioxidant activity due to the formation of stable intramolecular hydrogen bonds and the ability to chelate metals. nih.govnih.gov Studies on various phenolic acids have demonstrated that dihydroxy derivatives generally exhibit higher antioxidant activity compared to monohydroxy or polymethoxy analogs. nih.gov
The methoxy group at the C5 position also plays a role in modulating the compound's activity. While hydroxyl groups are generally more critical for direct antioxidant effects, methoxylation can influence the lipophilicity and metabolic stability of the molecule. nih.govnih.gov Increased lipophilicity can enhance the compound's ability to traverse cellular membranes and interact with lipophilic radicals. psu.educsic.es
The esterification of the carboxylic acid group of the parent gallic acid to form the methyl ester in Methyl 3,4-dihydroxy-5-methoxybenzoate significantly impacts its physicochemical properties, particularly its hydrophobicity. psu.edunih.gov This modification can lead to altered biological activities, as the ability to partition into different cellular compartments is modified. For instance, in some studies on gallic acid derivatives, esterification has been shown to enhance neuroprotective effects, which are more dependent on molecular polarity than on antioxidant capacity alone. nih.govpsu.edu
Table 1: Correlation of Structural Features with Antioxidant Activity in Gallic Acid Derivatives
| Structural Feature | Influence on Antioxidant Activity | Reference |
|---|---|---|
| o-Dihydroxy (Catechol) Group | High radical scavenging activity | nih.gov |
| Methoxy Group | Modulates lipophilicity and metabolic stability | nih.govnih.gov |
Design and Synthesis of Potent Analogs
The design and synthesis of potent analogs of gallic acid derivatives, including those structurally related to Methyl 3,4-dihydroxy-5-methoxybenzoate, often aim to optimize their therapeutic potential by enhancing specific biological activities and improving pharmacokinetic profiles. uobaghdad.edu.iqmdpi.comorientjchem.org A common strategy involves the modification of the ester group. For example, by varying the length and branching of the alkyl chain of the ester, the lipophilicity of the resulting gallate can be fine-tuned. nih.gov Studies have shown that increasing the length of the alkyl chain in gallic acid esters can lead to enhanced antioxidant activity in certain systems, such as emulsion gels. nih.gov
Another approach in the design of novel analogs is the synthesis of hybrid molecules that combine the galloyl moiety with other pharmacologically active scaffolds. uobaghdad.edu.iq For instance, isatin-gallate hybrids have been synthesized and evaluated for their antioxidant and anticancer activities. uobaghdad.edu.iq This strategy aims to leverage the biological activities of both parent molecules to create a new chemical entity with potentially synergistic or enhanced effects.
The synthesis of such analogs typically involves standard chemical reactions. For the synthesis of gallic acid esters, esterification of the carboxyl group of gallic acid with various alcohols is a common method. orientjchem.org For more complex analogs, multi-step synthetic routes are employed. For example, the synthesis of some epigallocatechin gallate (EGCG) analogs, which share the galloyl moiety, involves protection of hydroxyl groups, ester or amide bond formation, and subsequent deprotection steps. nih.goviiarjournals.org These synthetic efforts are guided by SAR insights to create molecules with improved potency and selectivity for specific biological targets. nih.gov
Influence of Substituent Modifications on Efficacy
The modification of substituents on the gallic acid backbone has a profound influence on the efficacy of the resulting compounds. The primary points of modification are the hydroxyl groups, the carboxylic acid group, and the aromatic ring itself.
Esterification of the Carboxyl Group: As mentioned, converting the carboxylic acid to an ester, as in Methyl 3,4-dihydroxy-5-methoxybenzoate, is a key modification. This change from a hydrophilic carboxylate anion to a more lipophilic ester can significantly alter the molecule's interaction with biological systems. csic.esresearchgate.net For example, methyl gallate has been shown to have different antioxidant kinetics and stoichiometry in scavenging DPPH radicals compared to gallic acid, with the solvent playing a crucial role in their relative activities. nih.gov Molecular docking studies have also suggested that while the antioxidant potential of methyl gallate is comparable to gallic acid, their interactions with antioxidant receptors can differ. thaiscience.info
Modification of Hydroxyl Groups: The number and position of hydroxyl groups are critical. Methylation of one or more of the hydroxyl groups, as seen with the C5-methoxy group in Methyl 3,4-dihydroxy-5-methoxybenzoate, affects the hydrogen-donating ability of the molecule, which is central to its antioxidant function. nih.gov While the vicinal dihydroxy arrangement is often optimal for radical scavenging, further methoxylation can increase bioavailability. Studies on phenolic acids have shown that the antioxidant activity is generally enhanced by the presence of both phenolic hydroxyl and methoxy groups. nih.gov
Alkylation of the Ester Group: The nature of the alkyl group in the ester moiety also influences efficacy. Studies comparing gallic acid with its ethyl and lauryl esters have shown that the length of the alkyl chain can affect antioxidant activity, with longer chains sometimes providing better protection in specific environments like emulsions. nih.gov This is attributed to the "polar paradox," where more lipophilic antioxidants can be more effective in oil-in-water emulsions by concentrating at the interface.
Table 2: Influence of Substituent Modifications on the Biological Activity of Gallic Acid Derivatives
| Modification | Effect on Physicochemical Properties | Impact on Biological Efficacy | Reference |
|---|---|---|---|
| Carboxyl to Methyl Ester | Increased lipophilicity | Altered antioxidant kinetics and receptor interactions | nih.govthaiscience.info |
| Hydroxyl to Methoxy Group | Decreased H-donating ability, increased stability | Modulated antioxidant activity and bioavailability | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation and Purity Determination Techniques
Chromatography is fundamental to the isolation and purity assessment of Methyl 3,4-dihydroxy-5-methoxybenzoate. Different chromatographic methods offer distinct advantages in terms of resolution, speed, and scale.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of Methyl 3,4-dihydroxy-5-methoxybenzoate. Reverse-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This method allows for the efficient separation of the compound from starting materials, byproducts, and other impurities. Purity assessment is often conducted using C18 columns with UV detection, typically around 280 nm.
For analytical purposes, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidifier such as phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com This liquid chromatography method is often scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound. sielc.com
Table 1: Representative HPLC Conditions for Analysis of Benzoate (B1203000) Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and Water with an acidifier (e.g., Phosphoric Acid) sielc.comsielc.com |
| Detection | UV at 280 nm |
| Application | Purity Assessment, Quantification, Preparative Separation sielc.com |
Thin-Layer Chromatography (TLC) and Bioautography
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions involving Methyl 3,4-dihydroxy-5-methoxybenzoate and for preliminary purity checks of fractions from column chromatography. nih.govresearchgate.net It provides a quick visualization of the number of components in a mixture.
TLC can be combined with bioautography to screen for biological activity, such as antioxidant or antimicrobial properties. nih.gov In this technique, a developed TLC plate is sprayed with a microbial suspension or an indicator solution (like β-carotene for antioxidant activity). nih.gov Zones of inhibition (for antimicrobial assays) or color change appear where active compounds are located on the chromatogram, enabling target-directed isolation. nih.govnih.gov For instance, TLC-bioautography has been used to monitor the purification of active phenolic compounds from plant extracts. researchgate.net This approach is invaluable in natural product chemistry for quickly identifying lead compounds in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg This method is essential for the definitive identification and quantification of Methyl 3,4-dihydroxy-5-methoxybenzoate, especially at low concentrations in complex biological or environmental samples. nih.gov The mass spectrometer provides molecular weight and fragmentation data, which serves as a highly specific fingerprint for the compound.
The applicability of LC-MS has been demonstrated in detailed pharmacokinetic studies of closely related isomers like Methyl 3,4-dihydroxybenzoate (MDHB), where the technique was used to analyze its absorption, distribution, metabolism, and excretion in mice. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically under 3 µm), offers significant advantages over traditional HPLC, including faster run times and improved resolution. sielc.comsielc.com UPLC methods are particularly suitable for high-throughput screening and are fully compatible with mass spectrometry. sielc.com
Paper Chromatography Applications
Paper Chromatography (PC) is a foundational planar chromatographic technique that operates on the principle of partition. While it was historically significant, for instance in the first application of bioautography to assess penicillin purity, it has been largely superseded in modern research laboratories by TLC and HPTLC. nih.gov These newer methods offer superior resolution, faster separation times, and greater sensitivity for the analysis of compounds such as Methyl 3,4-dihydroxy-5-methoxybenzoate. While specific applications of PC for this compound are not prevalent in recent literature, its principles paved the way for the development of the more advanced planar techniques used today.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of Methyl 3,4-dihydroxy-5-methoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and purity of synthesized or isolated Methyl 3,4-dihydroxy-5-methoxybenzoate.
¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3,4-dihydroxy-5-methoxybenzoate, the spectrum would be expected to show distinct signals for the two aromatic protons, the protons of the ester methyl group, the protons of the methoxy (B1213986) group, and the protons of the two hydroxyl groups. The splitting patterns and coupling constants of the aromatic protons are particularly diagnostic for confirming the 1,3,4,5-substitution pattern on the benzene (B151609) ring.
¹³C-NMR provides information about the different carbon atoms in the molecule. The spectrum for this compound would display unique signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the two distinct methoxy groups (one from the ester and one ether). The chemical shift of the methoxy carbon can be particularly useful in confirming its position on the aromatic ring. researchgate.net For example, the chemical shift for an ortho-disubstituted methoxy group is expected to be different from one with a free ortho position. researchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for Methyl 3,4-dihydroxy-5-methoxybenzoate
| Atom | Spectroscopy | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| Aromatic CH | ¹H-NMR | 6.5 - 7.5 | Two singlets or narrow doublets for protons at C-2 and C-6 |
| Ester -OCH₃ | ¹H-NMR | ~3.8 | Singlet, 3H |
| Aromatic -OCH₃ | ¹H-NMR | ~3.9 | Singlet, 3H |
| -OH | ¹H-NMR | Variable | Broad singlets, may exchange with D₂O |
| C=O | ¹³C-NMR | ~166 | Ester carbonyl carbon |
| Aromatic C-O | ¹³C-NMR | 140 - 155 | Carbons attached to oxygen (C-3, C-4, C-5) |
| Aromatic C-H | ¹³C-NMR | 105 - 115 | Protonated aromatic carbons (C-2, C-6) |
| Aromatic C-C=O | ¹³C-NMR | ~120 | Carbon attached to the carboxyl group (C-1) |
| Ester -OCH₃ | ¹³C-NMR | ~52 | Ester methyl carbon |
Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Methyl 3,4-dihydroxy-5-methoxybenzoate |
| Methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
| Methyl 3,5-dihydroxy-4-methoxybenzoate |
| Methyl 3,4-dihydroxybenzoate (MDHB) |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| β-carotene |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For Methyl 3,4-dihydroxy-5-methoxybenzoate (C₉H₁₀O₅), the expected monoisotopic mass is approximately 198.05 g/mol . Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules like phenolic compounds, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.
While specific experimental ESI-MS data for Methyl 3,4-dihydroxy-5-methoxybenzoate is not widely published, data for its structural isomer, Methyl 3,5-dihydroxy-4-methoxybenzoate , provides valuable insight into the expected behavior. In a study where it was isolated from Sacoglottis gabonensis, ESI-MS analysis in positive mode revealed a pseudo-molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 199.0, corresponding to the protonated molecule. researchgate.net
Further predictive data for the isomer Methyl 3,5-dihydroxy-4-methoxybenzoate is available, detailing the expected m/z values for various adducts that can form during ESI-MS analysis. These predictions help researchers identify the correct molecular ion peak in a complex spectrum. uni.lu
Table 1: Predicted ESI-MS Adducts for the Isomer Methyl 3,5-dihydroxy-4-methoxybenzoate
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.06011 |
| [M+Na]⁺ | 221.04205 |
| [M-H]⁻ | 197.04555 |
| [M+NH₄]⁺ | 216.08665 |
| [M+K]⁺ | 237.01599 |
| [M+H-H₂O]⁺ | 181.05009 |
Data sourced from PubChemLite, predicted for the isomer Methyl 3,5-dihydroxy-4-methoxybenzoate. uni.lu
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) would provide further structural confirmation by showing characteristic losses, such as the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule, respectively.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For Methyl 3,4-dihydroxy-5-methoxybenzoate, one would expect to see characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups.
Experimental data for the isomer Methyl 3,5-dihydroxy-4-methoxybenzoate shows strong absorption bands that are indicative of its structure. researchgate.net These findings are highly relevant for the characterization of Methyl 3,4-dihydroxy-5-methoxybenzoate due to the shared functional groups.
Table 2: Experimental IR Absorption Bands for the Isomer Methyl 3,5-dihydroxy-4-methoxybenzoate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3367.6 | O-H stretch (from hydroxyl groups) |
| 1586.0 | C=O stretch (from the ester group, R-O-C=O) |
Data from a study on compounds isolated from Globimetula braunii. researchgate.net
The broad band at 3367.6 cm⁻¹ is typical for hydrogen-bonded hydroxyl groups, and the band at 1586.0 cm⁻¹ is characteristic of the carbonyl stretch in an aromatic ester.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the benzene ring in Methyl 3,4-dihydroxy-5-methoxybenzoate. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Analysis of the isomer Methyl 3,5-dihydroxy-4-methoxybenzoate dissolved in methanol (B129727) (MeOH) shows distinct absorption maxima (λmax), which are characteristic of its phenolic structure. researchgate.net
Table 3: Experimental UV Absorption Maxima for the Isomer Methyl 3,5-dihydroxy-4-methoxybenzoate
| Wavelength (λmax) | Solvent |
| 260.5 nm | Methanol |
| 298 nm | Methanol |
Data from a study on compounds isolated from Sacoglottis gabonensis. researchgate.net
These absorptions are attributed to the π → π* transitions within the substituted benzene ring. The exact position of these peaks for Methyl 3,4-dihydroxy-5-methoxybenzoate would be influenced by the specific substitution pattern on the aromatic ring.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets
Initial research has primarily highlighted the antioxidant and anti-inflammatory properties of Methyl 3,4-dihydroxy-5-methoxybenzoate. Future investigations should aim to identify and validate specific molecular targets to elucidate its mechanisms of action comprehensively.
A key area of exploration is the compound's interaction with cellular signaling pathways. A significant mechanism of its antioxidant effect involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. By activating the Nrf2 pathway, Methyl 3,4-dihydroxy-5-methoxybenzoate can enhance cellular defense against oxidative stress, a pathological feature of numerous chronic diseases. Further studies could investigate the precise molecular interactions with Nrf2 and its upstream regulators, such as Keap1.
The anti-inflammatory properties also warrant deeper investigation into specific targets within inflammatory cascades. Structurally related compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol, have been shown to suppress the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway. This suggests that the dihydroxy-methoxybenzoate scaffold is a promising template for developing novel anti-inflammatory agents, and future research should explore whether Methyl 3,4-dihydroxy-5-methoxybenzoate directly modulates key components of the NF-κB pathway, such as IKK or NF-κB itself.
Beyond these pathways, a broader screening approach could unveil novel targets. This could involve affinity chromatography, proteomics-based approaches, or high-throughput screening against a panel of enzymes and receptors to identify direct binding partners. Given the structural similarities of some benzoic acid derivatives to thyroid hormones, exploring potential interactions with nuclear hormone receptors could be a fruitful, albeit speculative, avenue of research. nih.gov
Development of Advanced Methodologies for Isolation and Synthesis
The availability of pure Methyl 3,4-dihydroxy-5-methoxybenzoate is crucial for preclinical and clinical research. Therefore, developing advanced and efficient methods for its isolation from natural sources and its chemical synthesis is of paramount importance.
Isolation from Natural Sources
Methyl 3,4-dihydroxy-5-methoxybenzoate has been successfully isolated from plants such as Cotoneaster racemiflora. researchgate.net The conventional isolation process involves solvent extraction followed by various chromatographic techniques. Future advancements in this area could focus on more sophisticated and efficient methods:
Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of a solid stationary phase, which can minimize sample loss due to irreversible adsorption.
Supercritical Fluid Extraction (SFE): Utilizing supercritical fluids like CO2 can offer a more environmentally friendly and selective extraction method compared to traditional organic solvents.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is instrumental for the final purification of the compound to a high degree of purity required for pharmacological studies.
| Isolation Technique | Principle | Potential Advantages |
| Solvent Extraction | Differential solubility of compounds in a chosen solvent. | Simple, widely applicable. |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Good for initial fractionation. |
| Counter-Current Chromatography (CCC) | Partitioning of compounds between two immiscible liquid phases. | No solid support, high recovery. |
| Supercritical Fluid Extraction (SFE) | Extraction using a substance at a temperature and pressure above its critical point. | "Green" technique, tunable selectivity. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High purity of the final product. |
Chemical Synthesis
A prevalent synthetic route for Methyl 3,4-dihydroxy-5-methoxybenzoate starts from gallic acid. chemicalbook.com This process typically involves two key steps:
Esterification: The carboxylic acid group of gallic acid is esterified with methanol (B129727), often under acidic conditions.
Selective O-methylation: The hydroxyl group at the 5-position is selectively methylated, commonly using dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com
Future research in synthetic methodologies could explore:
Enzymatic Synthesis: The use of enzymes, such as lipases for esterification or O-methyltransferases for methylation, could offer higher selectivity and milder reaction conditions, leading to a more sustainable synthetic process.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processes.
Development of Novel Protective Group Strategies: For more complex derivatives, the development of advanced and orthogonal protective group strategies will be crucial for achieving high yields and purity. A regioselective protection-deprotection strategy has been successfully used in the synthesis of other non-commercial methyl hydroxy-methoxybenzoates.
Computational and In Silico Modeling for Mechanistic Insights
Computational and in silico modeling are powerful tools for gaining mechanistic insights into the biological activities of Methyl 3,4-dihydroxy-5-methoxybenzoate, guiding further experimental studies, and optimizing its structure for enhanced therapeutic potential.
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of Methyl 3,4-dihydroxy-5-methoxybenzoate to the active sites of potential protein targets. For instance, docking studies on a brominated analog, Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate, have demonstrated its interaction with the active site of lactoperoxidase, with hydrogen bonding playing a crucial role. smolecule.com Similar studies could be performed for Methyl 3,4-dihydroxy-5-methoxybenzoate with targets like Keap1 (to understand Nrf2 activation) and key enzymes in the NF-κB pathway.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of related compounds and their biological activity. By synthesizing and testing a library of derivatives of Methyl 3,4-dihydroxy-5-methoxybenzoate, QSAR models can be developed to identify the key structural features responsible for its antioxidant and anti-inflammatory effects. This knowledge can then be used to design new analogs with improved potency.
In Silico ADME/Tox Prediction: Before committing to expensive and time-consuming preclinical studies, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of Methyl 3,4-dihydroxy-5-methoxybenzoate. nih.govresearchgate.netresearchgate.netfrontiersin.org These predictions can help in the early identification of potential liabilities, such as poor oral bioavailability or potential toxicity, and guide chemical modifications to improve its drug-like properties.
| Computational Method | Application for Methyl 3,4-dihydroxy-5-methoxybenzoate |
| Molecular Docking | Predicting binding modes and affinities to biological targets like Keap1 and NF-κB pathway proteins. |
| QSAR | Identifying structural features crucial for antioxidant and anti-inflammatory activities to guide the design of more potent analogs. |
| In Silico ADME/Tox | Predicting pharmacokinetic properties and potential toxicities to de-risk further development. nih.govresearchgate.netresearchgate.netfrontiersin.org |
Role in Natural Product Chemistry and Drug Discovery Research
Methyl 3,4-dihydroxy-5-methoxybenzoate serves as an interesting scaffold in natural product chemistry and holds potential for drug discovery research. Its natural occurrence in various plant species underscores its evolutionary selection for biological activity.
As a natural product, it can serve as a starting point for the development of new therapeutic agents. The dihydroxy-methoxybenzoate core structure is a promising template for the design of novel anti-inflammatory and antioxidant drugs. Medicinal chemistry campaigns can focus on creating libraries of analogs through modifications of the hydroxyl, methoxy (B1213986), and methyl ester groups to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. For example, a structural isomer, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material for the synthesis of the anticancer drug gefitinib. mdpi.comnih.govnih.gov
Furthermore, the study of its biosynthesis in plants can provide insights into novel enzymatic reactions and pathways, which could be harnessed for biotechnological production of the compound or its derivatives. The identification of Methyl 3,4-dihydroxy-5-methoxybenzoate in various plant extracts also contributes to the chemical characterization of these plants and may help to explain some of their traditional medicinal uses.
Q & A
Q. What are the established synthetic routes for Methyl 3,4-dihydroxy-5-methoxybenzoate, and how are yields optimized?
The compound is commonly synthesized via hydrolysis of protected intermediates. For example, Lévai et al. hydrolyzed an ethoxymethylene-protated precursor (compound 8 ) with methanolic hydrochloric acid, achieving an 87% yield after recrystallization . Key optimization strategies include:
- Solvent selection : Methanol ensures solubility of intermediates.
- Temperature control : Room-temperature hydrolysis minimizes side reactions.
- Purification : Recrystallization improves purity, critical for downstream applications.
Q. What analytical techniques are recommended for characterizing Methyl 3,4-dihydroxy-5-methoxybenzoate?
Q. What biological activities have been demonstrated for this compound?
Methyl 3,4-dihydroxy-5-methoxybenzoate exhibits neuroprotective antioxidant activity in vivo. At 10–20 mg/kg (subcutaneous injection), it reduces oxidative stress markers (e.g., TBARS) and restores glutathione levels in sodium fluoride-induced rat models . Mechanistically, it modulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Advanced Research Questions
Q. How can selective functionalization (e.g., bromination) of Methyl 3,4-dihydroxy-5-methoxybenzoate be achieved?
Lévai et al. brominated the compound using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in DMF, yielding 92% of the 2-bromo derivative. Selectivity arises from:
- Regiochemical control : Electron-rich positions (C-2) are preferentially targeted.
- Reagent choice : DBDMH’s mild reactivity avoids over-halogenation .
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates .
Q. How should researchers address contradictions in reported enzymatic interactions?
Evidence from Phanerochaete chrysosporium studies shows the compound acts as a substrate for NADPH/FAD-dependent oxygenases , but activity varies with enzyme isoforms . To resolve discrepancies:
Q. What strategies improve the compound’s stability during long-term storage?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methoxy positioning : The 5-methoxy group enhances lipid solubility, improving blood-brain barrier penetration .
- Hydroxyl group substitution : Bromination at C-2 (as in methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate) increases electrophilicity, enhancing reactivity in coupling reactions .
- Ester vs. acid forms : Methyl esters improve bioavailability compared to free acids .
Data Contradiction Analysis
Q. Why do enzymatic degradation rates vary across studies?
Discrepancies in Phanerochaete chrysosporium metabolism studies may stem from:
Q. How to reconcile conflicting antioxidant data in vitro vs. in vivo?
- Bioavailability factors : In vivo models account for absorption and metabolism, unlike cell-based assays.
- Dose-response calibration : Subcutaneous administration (10–20 mg/kg) achieves effective tissue concentrations, which may not translate to in vitro dosing .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
